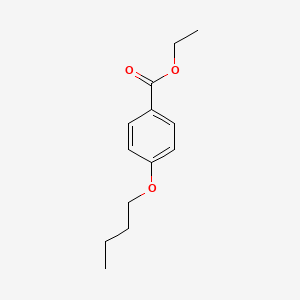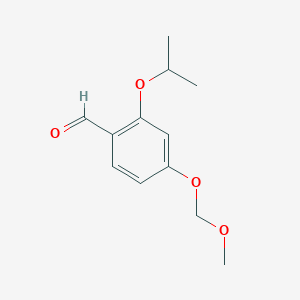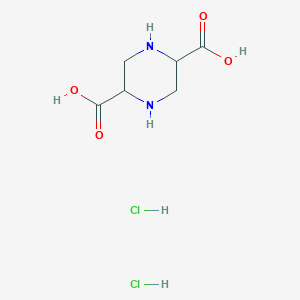
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene] (TCE-CF3) is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 204.6 °C at 760 mmHg. It has a structure consisting of two 4-chloro-3-trifluoromethylbenzene rings connected by a 1,1,2,2-tetrachloro-1,2-ethanediyl bridge. TCE-CF3 is a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry.
Aplicaciones Científicas De Investigación
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used as an analytical reagent for the determination of trace metals and other impurities in organic compounds. In addition, this compound has been used as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It can also act as a catalyst for the formation of polymers and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound is not toxic to humans or animals when used in laboratory experiments. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene in laboratory experiments is its low cost and ease of use. It is also a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry. However, there are some limitations to its use. For example, it is not suitable for use in the synthesis of highly reactive compounds due to its low reactivity. In addition, it has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene research. These include further research into its mechanism of action, its potential applications in biomedical research, and its potential use as a catalyst for the synthesis of novel organic compounds. In addition, further research into its potential use as an analytical reagent for the determination of trace metals and other impurities in organic compounds could be beneficial. Finally, research into its potential use as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties could be beneficial.
Métodos De Síntesis
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene can be synthesized via a two-step procedure. In the first step, 4-chloro-3-trifluoromethylbenzene is reacted with chloroacetyl chloride to form the corresponding mono-chloroacetyl derivative. In the second step, the mono-chloroacetyl derivative is reacted with 1,1,2,2-tetrachloro-1,2-ethanediyl chloride to form the desired this compound product.
Propiedades
IUPAC Name |
1-chloro-4-[1,1,2,2-tetrachloro-2-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl6F6/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBTRLFUQWGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)




